molecular formula C9H21ClN2O2 B13501046 tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride

tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride

Cat. No.: B13501046
M. Wt: 224.73 g/mol
InChI Key: KXWJLSCBOFUOQV-UOERWJHTSA-N
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Description

tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl group, an aminobutan-2-yl moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the protected amine .

Biology

In biological research, this compound is used in the synthesis of peptides and proteins. The protecting group can be easily removed under mild conditions, making it ideal for use in solid-phase peptide synthesis .

Medicine

In medicine, derivatives of this compound are investigated for their potential use as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and ease of removal make it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride involves the hydrolysis of the carbamate group to release the corresponding amine. This reaction is catalyzed by enzymes such as esterases and occurs under physiological conditions. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both a tert-butyl group and an aminobutan-2-yl moiety. This combination of features makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of pharmaceuticals .

Properties

Molecular Formula

C9H21ClN2O2

Molecular Weight

224.73 g/mol

IUPAC Name

tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C9H20N2O2.ClH/c1-6(10)7(2)11-8(12)13-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t6-,7+;/m0./s1

InChI Key

KXWJLSCBOFUOQV-UOERWJHTSA-N

Isomeric SMILES

C[C@@H]([C@@H](C)NC(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CC(C(C)NC(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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